molecular formula C12H12N2O2 B1518764 4-(Dimethylamino)quinoline-3-carboxylic acid CAS No. 933694-11-2

4-(Dimethylamino)quinoline-3-carboxylic acid

Cat. No. B1518764
CAS RN: 933694-11-2
M. Wt: 216.24 g/mol
InChI Key: VSXAVZMONUZAAO-UHFFFAOYSA-N
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Description

“4-(Dimethylamino)quinoline-3-carboxylic acid” is a chemical compound with the molecular formula C12H12N2O2 . It has a molecular weight of 216.24 . The IUPAC name for this compound is 4-(dimethylamino)-3-quinolinecarboxylic acid .


Synthesis Analysis

The synthesis of quinoline derivatives, including “4-(Dimethylamino)quinoline-3-carboxylic acid”, has been a subject of interest in the field of synthetic organic chemistry . Various synthesis protocols have been reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold .


Molecular Structure Analysis

The InChI code for “4-(Dimethylamino)quinoline-3-carboxylic acid” is 1S/C12H12N2O2/c1-14(2)11-8-5-3-4-6-10(8)13-7-9(11)12(15)16/h3-7H,1-2H3,(H,15,16) . This indicates the presence of a quinoline ring structure with a carboxylic acid group at the 3-position and a dimethylamino group at the 4-position .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(Dimethylamino)quinoline-3-carboxylic acid” include a molecular weight of 216.24 .

Scientific Research Applications

Antibacterial Activity

Quinoline derivatives have been shown to possess significant antibacterial properties. The structure of “4-(Dimethylamino)quinoline-3-carboxylic acid” suggests it could be explored for its potential use in developing new antibacterial agents .

Pharmaceutical Synthesis

Quinolines are vital scaffolds for drug discovery due to their versatile applications in synthetic organic chemistry . This compound could be used in the synthesis of biologically active molecules.

Frontier Molecular Orbital (FMO) Theory

The FMO approach is used to describe regioselectivity in cycloaddition reactions, which are crucial in medicinal chemistry . This compound may be involved in such reactions due to its reactive sites.

Antimalarial Activity

Quinoline-based natural products are known for their antimalarial activity. Derivatives like “4-(Dimethylamino)quinoline-3-carboxylic acid” could be synthesized for this purpose .

Redox Reactions

Quinolines can be involved in redox reactions, which are important in various chemical processes . This compound might serve as a mediator or catalyst in such reactions.

Future Directions

The future directions in the research of “4-(Dimethylamino)quinoline-3-carboxylic acid” and its derivatives could involve further exploration of their synthesis protocols, investigation of their biological and pharmaceutical activities, and development of their potential applications in the field of medicinal chemistry .

properties

IUPAC Name

4-(dimethylamino)quinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-14(2)11-8-5-3-4-6-10(8)13-7-9(11)12(15)16/h3-7H,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSXAVZMONUZAAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=NC2=CC=CC=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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